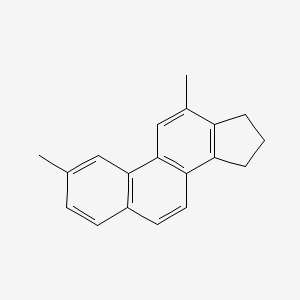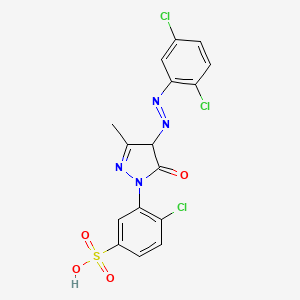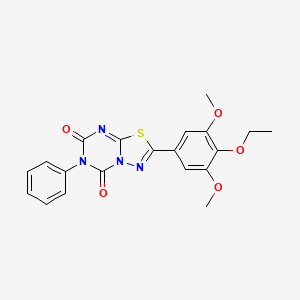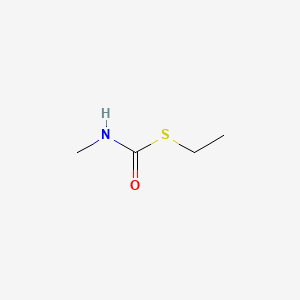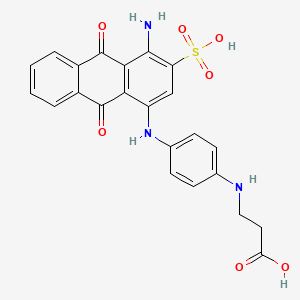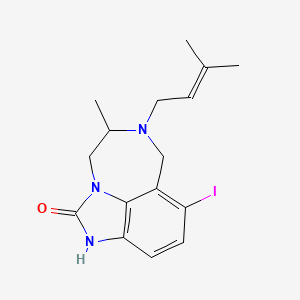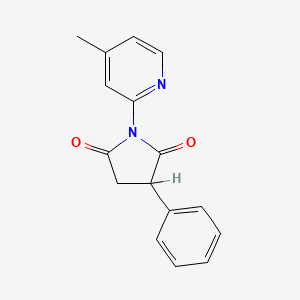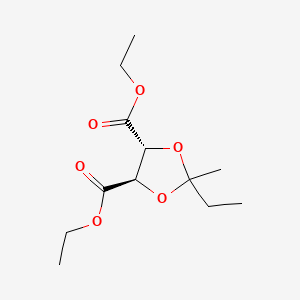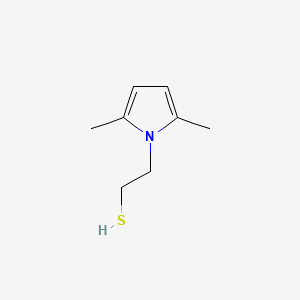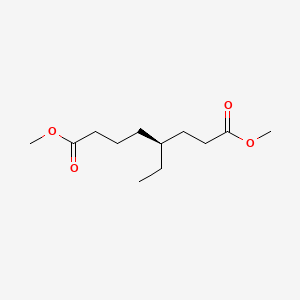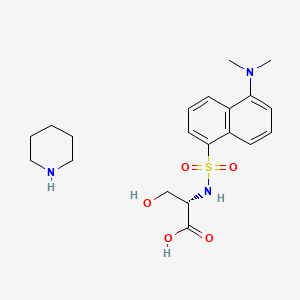
Dansyl-L-serine Piperidinium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansyl-L-serine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O5S.C5H11N . It is a derivative of L-serine, a naturally occurring amino acid, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and a piperidinium ion. This compound is primarily used in biochemical and proteomics research due to its fluorescent properties.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the reaction of L-serine with dansyl chloride in the presence of a base such as triethylamine.
The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
After the reaction, the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods:
On an industrial scale, the synthesis process is optimized for higher yields and purity.
Large-scale reactions may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the dansyl group, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by heat or catalysts.
Major Products Formed:
Oxidation can yield sulfonyl derivatives.
Reduction can produce amino derivatives.
Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Dansyl-L-serine Piperidinium Salt is widely used in scientific research due to its fluorescent properties. It is particularly valuable in:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in proteomics to label and detect proteins.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent sensors and materials.
作用機序
The fluorescent properties of Dansyl-L-serine Piperidinium Salt are due to the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. The mechanism involves the excitation of electrons in the dansyl group, followed by their return to the ground state, emitting light in the process. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins and other biomolecules to produce a fluorescent signal.
類似化合物との比較
Dansyl Chloride: Similar in structure but lacks the serine and piperidinium components.
Fluorescein Isothiocyanate (FITC): Another fluorescent probe used in biological research.
Rhodamine B: A fluorescent dye used in various applications.
Uniqueness:
Dansyl-L-serine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-serine, which provides both fluorescence and biological relevance.
Its piperidinium ion enhances its solubility and stability, making it more suitable for certain applications compared to other fluorescent probes.
特性
CAS番号 |
84282-12-2 |
|---|---|
分子式 |
C20H29N3O5S |
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |
InChI |
InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2/t12-;/m0./s1 |
InChIキー |
PMLYLUHIMARDID-YDALLXLXSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCNCC1 |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


